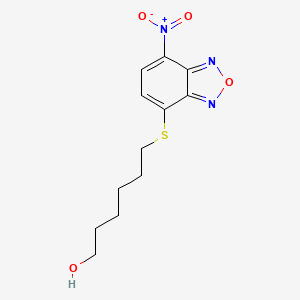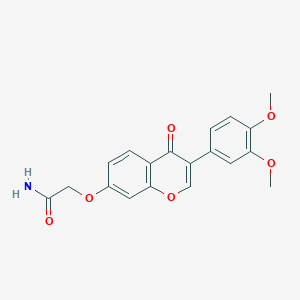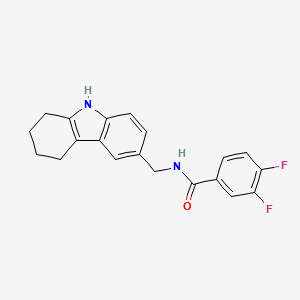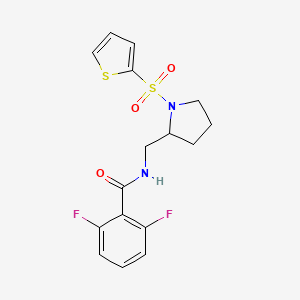
NBDHEX
Vue d'ensemble
Description
6-(7-Nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol, communément appelé NBDHEX, est un composé connu pour ses effets inhibiteurs puissants sur la glutathion S-transférase P1-1 (GSTP1-1). Ce composé a suscité un intérêt considérable en raison de ses propriétés cytotoxiques contre diverses cellules cancéreuses et de son potentiel en tant qu'agent anticancéreux .
Mécanisme D'action
Target of Action
The primary target of NBDHEX is the enzyme Glutathione S-transferase P1-1 (GSTP1-1) . GSTP1-1 is frequently overexpressed in cancer cells and plays a crucial role in detoxifying carcinogens, drugs, toxins, and products of oxidative stress .
Mode of Action
This compound interacts with its target, GSTP1-1, by inhibiting its catalytic activity . It forms a stable sigma-complex with glutathione (GSH) in the protein active site . This interaction disrupts the function of GSTP1-1 and prevents it from performing its normal detoxification role .
Biochemical Pathways
The inhibition of GSTP1-1 by this compound affects several biochemical pathways. It disrupts the interaction between GSTP1-1 and key signaling effectors, which are essential for apoptosis and cell cycle . This disruption can lead to the triggering of apoptosis in several tumor cell lines .
Pharmacokinetics
It’s known that this compound is a potent cytotoxic agent against murine and human cancer cells . More research is needed to fully understand the pharmacokinetic properties of this compound.
Result of Action
The result of this compound’s action is the induction of apoptosis in tumor cells . It has shown significant therapeutic activity in vivo, with no treatment-related signs of toxicity observed in studies on tumor types xenografted in mice .
Action Environment
It’s worth noting that the efficacy of this compound can be influenced by the overexpression of gstp1-1 in cancer cells
Analyse Biochimique
Biochemical Properties
NBDHEX plays a crucial role in biochemical reactions, particularly in the inhibition of GSTs catalytic activity . It interacts with the enzyme GSTP1-1, disrupting its function and leading to the death of tumor cells . This interaction is not a substrate for the multidrug resistance-associated protein 1 (MRP1), a specific export pump .
Cellular Effects
This compound has a profound effect on various types of cells and cellular processes. It influences cell function by triggering apoptosis in several tumor cell lines . Moreover, it impacts cell signaling pathways, specifically associated with c-Jun NH2-terminal kinase and c-Jun activation . It also influences gene expression and cellular metabolism, particularly through the oxidation of glutathione and activation of p38 MAPK .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, specifically with GSTP1-1 . It inhibits the catalytic activity of GSTs, thereby disrupting the interaction between GSTP1-1 and key signaling effectors . This leads to changes in gene expression and triggers apoptosis in tumor cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound triggers two different types of cell death: a caspase-dependent apoptosis in certain cells and a necrotic phenotype in others . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
This compound is involved in the metabolic pathways related to the detoxification of xenobiotics. It interacts with the enzyme GSTP1-1, which is involved in the conjugation of glutathione (GSH) with carcinogens, drugs, toxins, as well as products of oxidative stress .
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction
La synthèse du 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol implique la réaction du 7-nitro-2,1,3-benzoxadiazole avec l'hexanethiol dans des conditions spécifiques. La réaction nécessite généralement un solvant tel que le diméthylsulfoxyde (DMSO) et une base comme le carbonate de potassium pour faciliter la réaction de substitution nucléophile .
Méthodes de Production Industrielle
Bien que les méthodes de production industrielle détaillées ne soient pas largement documentées, la synthèse du 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol à plus grande échelle impliquerait probablement l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Cela pourrait inclure l'utilisation de réacteurs à flux continu et de techniques de purification avancées .
Analyse Des Réactions Chimiques
Types de Réactions
Le 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être réduit en groupe amino dans des conditions spécifiques.
Substitution : Le groupe thiol peut participer à des réactions de substitution nucléophile.
Réactifs et Conditions Courants
Oxydation : Les réactifs courants incluent le peroxyde d'hydrogène ou d'autres agents oxydants.
Substitution : Des réactifs tels que les halogénoalcanes peuvent être utilisés pour les réactions de substitution nucléophile.
Principaux Produits Formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la réduction du groupe nitro donnerait un dérivé amino, tandis que les réactions de substitution pourraient donner divers produits alkylés .
Applications De Recherche Scientifique
Le 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol a un large éventail d'applications en recherche scientifique :
Chimie : Utilisé comme sonde dans l'étude de la cinétique des enzymes et des interactions.
Biologie : Étudié pour ses effets sur les processus cellulaires et son potentiel en tant qu'agent thérapeutique.
Médecine : Exploré pour ses propriétés anticancéreuses, en particulier dans le ciblage des cellules cancéreuses résistantes aux médicaments.
Industrie : Applications potentielles dans le développement de nouveaux produits pharmaceutiques et de sondes chimiques .
Mécanisme d'Action
Le principal mécanisme d'action du 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol implique son inhibition de la glutathion S-transférase P1-1 (GSTP1-1). Cette inhibition perturbe les processus de détoxification dans les cellules cancéreuses, conduisant à l'accumulation de composés toxiques et à l'induction de l'apoptose. Le composé forme un complexe stable avec le glutathion au site actif de la GSTP1-1, inhibant ainsi son activité enzymatique .
Comparaison Avec Des Composés Similaires
Le 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol est unique par ses forts effets inhibiteurs sur la GSTP1-1 et sa capacité à induire l'apoptose dans les cellules cancéreuses. Les composés similaires incluent :
Acide 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanoïque : Un métabolite du 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol présentant des propriétés inhibitrices similaires.
MC2752 et MC2753 : Analogues du 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol avec des modifications pour améliorer leurs effets inhibiteurs
Ces composés partagent des caractéristiques structurelles similaires, mais diffèrent dans leurs interactions spécifiques avec la GSTP1-1 et leur efficacité globale pour inhiber l'enzyme .
Propriétés
IUPAC Name |
6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)sulfanyl]hexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S/c16-7-3-1-2-4-8-20-10-6-5-9(15(17)18)11-12(10)14-19-13-11/h5-6,16H,1-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXYYAZGELLKDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)SCCCCCCO)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A: NBDHEX is a potent inhibitor of glutathione S-transferases (GSTs), particularly GSTP1-1. [, , , ] It binds to the H-site of GSTs and forms a σ-complex with glutathione (GSH) at the C-4 position of its benzoxadiazole ring. [] This complex is tightly bound to the active site of GSTP1-1 and GSTM2-2, leading to enzyme inhibition. [] This inhibition disrupts the interaction between GSTP1-1 and key signaling molecules like c-Jun N-terminal kinase (JNK), leading to JNK activation and apoptosis. [, , ]
ANone: The provided research does not directly address material compatibility or stability under diverse conditions beyond biological contexts.
A: this compound is not known to possess catalytic properties. Its primary function is as an inhibitor of GSTs. [, , , ]
A: Yes, docking studies have been conducted to predict the binding mode of this compound and its derivatives to the active site of GSTs. These studies have provided insights into the structural basis for the compound's inhibitory activity and selectivity. [, , ]
ANone: Studies on this compound analogues revealed several key SAR points:
- Hydroxyl group: The hydroxyl group in the alkyl chain is crucial for water solubility and can be modified to modulate this property. [, ]
- Alkyl chain length and substituents: The length and substituents on the alkyl chain at the C4 position of the NBD scaffold influence water solubility, GST isoform selectivity, and cytotoxic activity. [, ] For example, incorporating oxygen atoms into the chain enhances water solubility, while aromatic substituents tend to reduce cytotoxicity. [, ]
- Nitro group: Replacing the nitro group with a sulfonic group drastically reduces the compound's ability to inhibit GSTP1-1, highlighting the importance of the nitro group for its activity. []
- Hydrophobic moieties: Introducing hydrophobic moieties in the side chain can confer unique properties, such as reduced dependence on GSH for disrupting the interaction between GSTP1-1 and TRAF2 and enhanced stability against GSH conjugation. []
A: While specific stability data is limited in the provided articles, this compound analogues with improved water solubility have been developed. [, ] Introducing oxygen atoms within the hydroxy-containing alkyl chain significantly enhances water solubility without affecting reactivity with GSH. [] Additionally, the development of a prodrug, RK-296, aims to enable biothiol-activated release of this compound, potentially improving its targeting and reducing off-target effects. []
ANone: The provided research focuses primarily on the compound's biological activity and mechanisms. Information regarding SHE regulations is not discussed.
A: this compound exhibits promising in vivo activity against melanoma xenografts. [, ] An analogue, MC3181, demonstrated good oral bioavailability and significant antitumor activity against BRAF-mutant xenografts with minimal toxicity in mice. [] this compound undergoes glucuronidation and microsomal oxidation in human, mouse, and rat liver cells, with species and sex-related differences observed in metabolism. []
A: this compound demonstrates potent in vitro cytotoxic activity against various cancer cell lines, including melanoma, osteosarcoma, and leukemia, with IC50 values in the micromolar or submicromolar range. [, , , , , , , , , , ] This activity is linked to its ability to inhibit GSTP1-1 and induce apoptosis. [, , , , , , , , , , ] In vivo studies using mouse xenograft models have confirmed this compound's antitumor activity, particularly against melanoma and Ewing sarcoma. [, , , ] Additionally, this compound demonstrated synergistic effects with other chemotherapeutic agents like temozolomide and cisplatin in preclinical models. [, ]
A: While the provided articles do not extensively address this compound resistance mechanisms, one study suggests that lower GSTP1-1 levels in MDR1-expressing leukemia cells may contribute to their increased sensitivity to this compound. [] This suggests that GSTP1-1 expression levels could influence this compound sensitivity.
A: The development of the biothiol-activatable prodrug RK-296 represents a promising approach for targeted this compound delivery. [] By exploiting the elevated levels of biothiols in cancer cells, this prodrug aims to release this compound specifically within the tumor microenvironment, potentially enhancing its therapeutic index.
ANone: The research articles mention the use of various analytical techniques for studying this compound, including:
- High-performance liquid chromatography (HPLC): Used to assess the metabolic stability of this compound and its analogues. [, ]
- Liquid chromatography coupled with diode array detection and tandem mass spectrometry (LC-DAD-MS/MS): Employed for identifying and quantifying this compound and its metabolites in biological samples. [, ]
- Nuclear magnetic resonance (NMR): Utilized for structural confirmation of this compound metabolites, specifically its glucuronide conjugate. []
- Spectroscopic methods: Employed to investigate the interaction of this compound with GSTs and characterize its mechanism of action. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-6-fluoro-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2805556.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2805557.png)


![2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2805562.png)


![(Z)-methyl 2-(4,6-difluoro-2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2805568.png)
![3-Phenylbicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B2805571.png)
![2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-ethyl-N-phenylacetamide](/img/structure/B2805573.png)

![2-Oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl (2-methoxyphenyl)acetate](/img/structure/B2805575.png)


